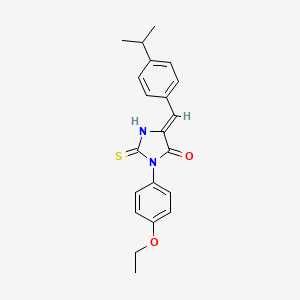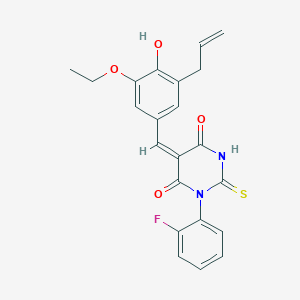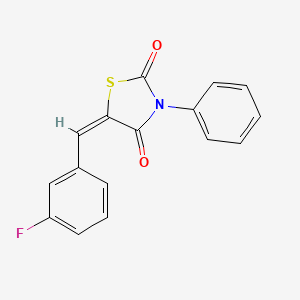![molecular formula C23H17N3O2 B5916299 phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)
phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime, also known as PPMO, is a synthetic compound that has shown promising results in scientific research. PPMO is a derivative of pyridine and is synthesized by reacting pyridine-2-carboxylic acid with 2-chlorobenzoyl chloride followed by reaction with 1-naphthylamine. PPMO has been extensively studied for its potential application in the treatment of various diseases.
作用机制
The mechanism of action of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime involves the inhibition of viral replication and gene expression. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime binds to viral RNA and prevents its translation into viral proteins, thereby inhibiting viral replication. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has also been shown to bind to bacterial RNA and inhibit bacterial growth.
Biochemical and Physiological Effects:
phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to have a long half-life in vivo and is rapidly absorbed by cells. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has also been shown to have anti-inflammatory effects and may have potential application in the treatment of inflammatory diseases.
实验室实验的优点和局限性
Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has several advantages for laboratory experiments. It is stable and can be stored for extended periods of time. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime is also easy to synthesize and purify. However, phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has some limitations, including its high cost and limited availability.
未来方向
Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has shown promising results in scientific research and has potential application in the treatment of various diseases. Future research should focus on optimizing the synthesis of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime to reduce its cost and increase its availability. Further studies are also needed to elucidate the mechanism of action of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime and to identify potential side effects. Additionally, studies should be conducted to evaluate the efficacy of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime in human clinical trials.
合成方法
Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime is synthesized by a multi-step process that involves the reaction of pyridine-2-carboxylic acid with 2-chlorobenzoyl chloride followed by reaction with 1-naphthylamine. The resulting compound is then subjected to oximation using hydroxylamine hydrochloride to yield phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime.
科学研究应用
Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has been studied extensively for its potential application in the treatment of various diseases. It has been shown to have antiviral activity against various viruses, including Ebola virus, Marburg virus, and SARS-CoV-2. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has also been studied for its potential application in the treatment of cancer, bacterial infections, and genetic disorders.
属性
IUPAC Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-23(25-20-15-8-12-17-9-4-5-13-19(17)20)28-26-22(18-10-2-1-3-11-18)21-14-6-7-16-24-21/h1-16H,(H,25,27)/b26-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHIZNGWAGXYNG-XTCLZLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC=CC3=CC=CC=C32)/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916218.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5916225.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5916226.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916229.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916235.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916238.png)

![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916249.png)
![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![methyl 4-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5916264.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)

